

Shifting Tropism: Strategies for Extrahepatic Delivery

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Researchers are employing several key strategies to redirect LNPs away from the liver and towards other tissues. These can be broadly categorized as:

- Passive Targeting: This approach involves modifying the physicochemical properties of LNPs, such as their size, charge, and surface composition, to influence their biodistribution.
 [1][3]
- Active Targeting: This strategy incorporates targeting ligands—such as antibodies, peptides, or small molecules—onto the LNP surface. These ligands bind to specific receptors expressed on the target cells, facilitating cellular uptake.[3]
- Endogenous Targeting: This method involves designing the LNP's lipid composition to control the adsorption of specific plasma proteins, forming a "biomolecular corona" that directs the nanoparticle to the desired organ.[3]

Comparative Analysis of Non-Liver Targeting LNP Formulations

The following table summarizes the performance of several promising alternatives to liver-tropic LNPs, highlighting their targeted tissues and key formulation characteristics.



LNP Formulation /Strategy	Key Component (s)	Target Tissue(s)	Efficacy/Ke y Finding	Off-Target Organs	Reference
iso-A11B5C1	Novel ionizable lipid	Muscle	Comparable in vivo muscle transfection to SM-102.	Significantly reduced expression in liver and spleen compared to SM-102.	[4][5][6]
Sphingomyeli n-based LNPs	Sphingomyeli n as a helper lipid	Spleen, Lungs	Enhanced extrahepatic delivery by altering nanoparticle structure and serum protein interactions.	Reduced hepatic uptake.	[7]
Anionic Helper Lipid LNPs	Phosphatidyl serine (PS)	Spleen	Replacement of DOPE with PS shifted the liver-to- spleen expression ratio from 8:1 to 1:3.	Reduced liver expression.	[8]
Cationic Helper Lipid LNPs	DOTAP	Lungs	Replacement of DOPE with DOTAP altered the liver-to-lung expression ratio from 36:1 to 1:56.	Reduced liver expression.	[8]



SORT LNPs (Spleen)	1,2-dioleoyl- sn-glycero-3- phosphate (18PA)	Spleen	Addition of 30% 18PA resulted in specific spleen targeting.	Not specified.	[9]
Glycolipid- based LNPs	Neutral glycolipid replacing DSPC	Spleen	Reduced liver delivery and increased splenic delivery without introducing a net charge.	Reduced liver uptake.	[10]
VLA-4 Targeted LNPs	LDV peptide ligand	Bone Marrow	Significantly higher accumulation in bone marrow compared to non-targeted LNPs.	Liver, spleen, lungs, heart, kidneys.	[11]

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of these findings. Below are representative experimental workflows for the formulation and in vivo evaluation of targeted LNPs.

LNP Formulation and mRNA Encapsulation

A common method for LNP formulation involves the rapid mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH (e.g., pH 4.0).

• Lipid Stock Preparation: The ionizable lipid, helper lipid (e.g., DSPC, DOPE, or an alternative), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.



- mRNA Solution Preparation: The mRNA payload (e.g., encoding a reporter protein like luciferase or a therapeutic protein) is diluted in a low pH buffer, such as 25 mM sodium acetate.
- Mixing: The lipid and mRNA solutions are rapidly mixed, often using a microfluidic device, to induce the self-assembly of LNPs and encapsulation of the mRNA.
- Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphatebuffered saline (PBS) at a neutral pH to remove the ethanol and raise the pH, resulting in a stable, neutral surface charge. The LNPs are then concentrated to the desired final concentration.

In Vivo Biodistribution Studies

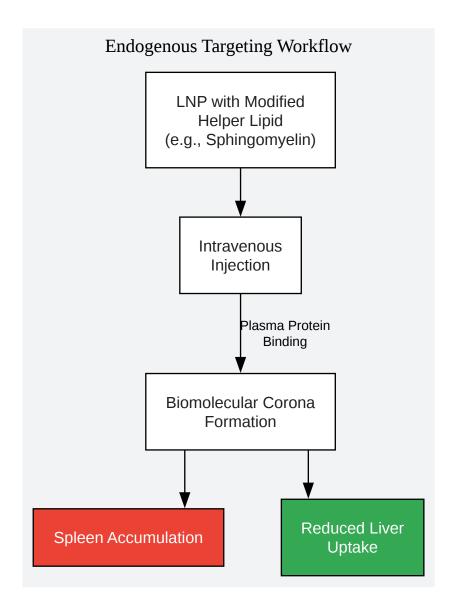
Animal models, typically mice, are used to assess the tissue-specific delivery of LNP formulations.

- Animal Models: C57BL/6 or BALB/c mice are commonly used.
- Administration: LNPs encapsulating reporter mRNA (e.g., firefly luciferase) are administered via the desired route, most commonly intravenous (tail vein) or intramuscular injection.
- Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice
 are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for
 luciferase). Whole-body bioluminescence is then measured using an in vivo imaging system
 (IVIS) to visualize the location and intensity of protein expression.
- Ex Vivo Organ Analysis: After the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, muscle at the injection site) are harvested.
 Reporter protein activity in each organ is quantified by homogenizing the tissue and performing a luciferase assay. The results are typically normalized to the total protein content of the tissue lysate.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in non-liver LNP targeting.

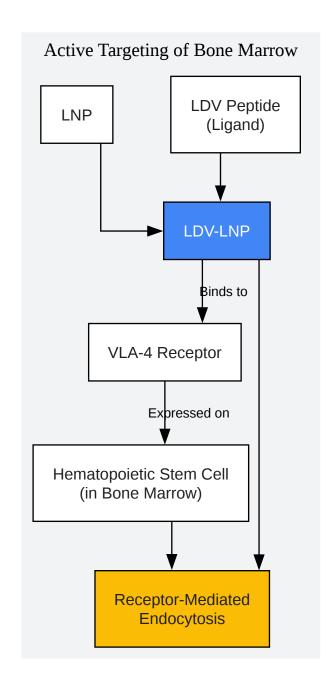




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Caption: Workflow for spleen targeting via endogenous pathway.

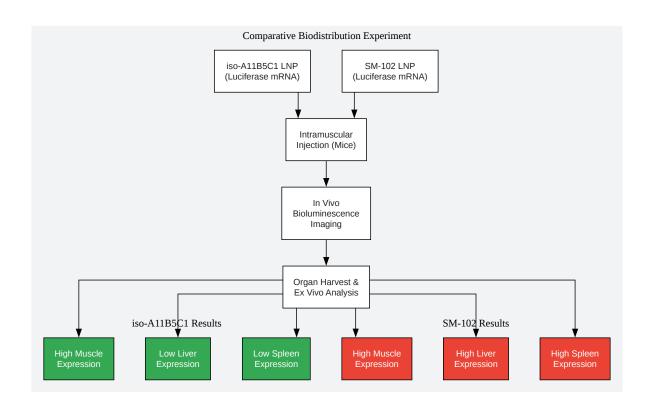




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Caption: Active targeting of bone marrow cells using VLA-4 ligand.





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Caption: Workflow for comparing muscle-specific LNPs.

Conclusion

The field of LNP-mediated nucleic acid delivery is rapidly evolving beyond its initial focus on the liver. By rationally designing LNP components, researchers have developed a suite of tools for



targeting a variety of extrahepatic tissues. The alternatives to **cKK-E15** and other liver-tropic LNPs presented in this guide, such as the muscle-specific iso-A11B5C1 and spleen-targeting sphingomyelin- or anionic lipid-based formulations, represent a significant step towards realizing the full therapeutic potential of RNA medicines for a wide range of diseases. The continued exploration of novel lipids and targeting moieties promises to further refine the tissue-specificity and efficacy of these powerful delivery platforms.

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